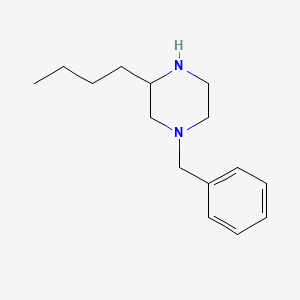

1-Benzyl-3-butylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-butylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-3-9-15-13-17(11-10-16-15)12-14-7-5-4-6-8-14/h4-8,15-16H,2-3,9-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESDITBVSGTNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938657 | |

| Record name | 1-Benzyl-3-butylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175357-61-6 | |

| Record name | 1-Benzyl-3-butylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 3 Butylpiperazine and Analogues

Direct Alkylation Approaches

Direct alkylation involves the introduction of alkyl or arylalkyl groups onto the nitrogen atoms of a piperazine (B1678402) core. This method offers a straightforward route but requires careful control to achieve regioselectivity, especially for unsymmetrically substituted compounds like 1-Benzyl-3-butylpiperazine (B173347).

Alkylation of Piperazine Ring Systems

The piperazine ring, possessing two secondary amine nitrogens, can undergo N-alkylation via various electrophiles. However, the direct alkylation of unsubstituted piperazine can lead to a mixture of mono-N-alkylated, N,N'-dialkylated products, and even quaternary salts due to the similar reactivity of both nitrogen atoms google.com.

A common method for N-alkylation employs alkyl halides or sulfonates as alkylating agents mdpi.com. Alternatively, reductive amination is a versatile technique to introduce alkyl groups. This involves reacting piperazine with an appropriate aldehyde or ketone, followed by reduction of the resulting imine intermediate. Catalytic hydrogenation, for instance, using a 5% Pt/C catalyst, can serve as the reductive step for C-N bond formation in this context mdpi.com. For example, the synthesis of N-butylpiperazines can be achieved by alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group researchgate.net.

Sequential N-Alkylation Strategies

To synthesize unsymmetrically substituted piperazines like this compound, sequential N-alkylation strategies are often employed. This approach typically involves introducing one substituent, then potentially modifying the reactivity of the remaining nitrogen, and subsequently introducing the second distinct substituent.

One strategy involves the initial alkylation of one nitrogen atom, often followed by the use of a protecting group to differentiate the two nitrogen atoms or by controlling stoichiometry. For unprotected piperazine derivatives, the nitrogen at the 4-position, being generally less sterically hindered, might be alkylated first, followed by reaction at the 1-position google.com. A more controlled approach uses monoprotected piperazine derivatives, where the free nitrogen atom is alkylated, the protective group is then removed, and the newly unprotected nitrogen atom is reacted with a different electrophile google.com.

Copper(I)-catalyzed one-pot three-component reactions involving alkyl halides and aryl halides have been reported for the synthesis of unsymmetrical N-alkyl-N'-aryl-piperazines, demonstrating the principle of controlled introduction of distinct substituents onto the piperazine nitrogens rsc.org.

Cyclization Reactions for Piperazine Ring Formation

Beyond direct modification of a pre-existing piperazine, the heterocyclic ring itself can be constructed through various cyclization pathways from simpler acyclic precursors.

Catalytic Reductive Cyclization from Dioximes

Catalytic reductive cyclization of dioximes presents a general and stereoselective approach for the formation of piperazine rings, allowing for the incorporation of substituents at both carbon and nitrogen atoms mdpi.comdntb.gov.uaresearchgate.net. This method typically begins with the conversion of a primary amine into a bis(oximinoalkyl)amine (dioxime) through sequential double Michael addition to nitrosoalkenes mdpi.comresearchgate.net.

The subsequent reductive cyclization of these dioximes is effectively accomplished through hydrogenation using catalysts such as 5%-Pd/C. Optimized conditions often involve elevated hydrogen pressure, for example, approximately 40 bar, and moderate temperatures like 50 °C for several hours in a solvent like methanol (B129727) mdpi.com. The presence of a Boc (tert-butoxycarbonyl) protecting group during the hydrogenation step can be advantageous, leading to improved product yields and simplified isolation of the Boc-protected piperazine products mdpi.com.

Stepwise Piperazine-2,5-dione Ring Construction from Simple Precursors

Piperazine-2,5-diones are important cyclic dipeptide intermediates that can be subsequently reduced to form piperazines. The stepwise construction of the piperazine-2,5-dione ring from simple, multiple precursor molecules offers a versatile route to highly substituted piperazines iucr.orgnih.govuis.edu.coiucr.orgresearchgate.net.

An example of this methodology involves starting with substituted anilines, which are then reacted with suitable esters (e.g., methyl 2-bromo-2-phenylacetate). This is followed by reaction with haloacetyl chlorides, and finally, a ring-closure step with an amine like benzylamine (B48309) to yield the piperazine-2,5-dione ring system iucr.orgnih.gov. While this method often leads to diketopiperazines that require further transformation (e.g., reduction of carbonyls) to obtain the desired piperazine, it provides a flexible pathway for assembling the core heterocyclic structure from acyclic building blocks.

Protecting Group Strategies in Synthesis

Protecting group strategies are indispensable in the multi-step synthesis of substituted piperazines, especially for achieving regioselectivity during N-alkylation and preventing undesired side reactions.

Commonly employed protecting groups for amino functionalities include the Fluorenyl-methoxy-carbonyl (Fmoc) group and various tert-butyl (tBu) based groups, such as tert-butoxycarbonyl (Boc) iris-biotech.deresearchgate.net. Boc is particularly prevalent for protecting piperazine nitrogens. For instance, N,N-bis-Boc-piperazine has been utilized to control the reactivity of the piperazine core, enabling chemoselective C-H alkylation to yield a single α-C–H alkylation product in good yield mdpi.com.

Protecting groups are designed for selective removal under specific conditions. For example, 1-aryl alkyl groups, such as the benzyl (B1604629) group, can serve as protecting groups and are typically removed via hydrogenolysis google.comcaltech.edu. Oxycarbonyl groups like Boc are generally removed through hydrolysis google.com. The judicious selection and sequential removal of orthogonal protecting groups, such as the Fmoc/tBu pair, allow for precise control over the introduction of different substituents in a step-wise manner iris-biotech.de. Furthermore, the presence of a Boc group during catalytic hydrogenation reactions can enhance product yield and simplify the isolation process mdpi.com.

Data Tables

The following table summarizes typical reaction conditions and outcomes for some of the described synthetic methodologies relevant to piperazine synthesis:

| Synthetic Method | Substrate Example | Reagents/Catalyst | Conditions | Product Type | Representative Yield | Reference |

| Catalytic Reductive Cyclization of Dioximes | Dioxime intermediate derived from primary amine | 5%-Pd/C, H₂ | ~40 bar H₂, 50 °C, 6 h, in methanol | Boc-protected piperazines | Moderate to good | mdpi.com |

| N-Alkylation of N-Acetylpiperazine | N-Acetylpiperazine | Alkyl halide (e.g., 1-bromobutane) | Reflux, overnight, with K₂CO₃ | N-Alkyl-N-acetylpiperazines (then hydrolysis) | 88% (N-butyl analogue) | researchgate.net |

| Cu(I)-Catalyzed N-Alkylation (Unsymmetrical) | DABCO, Alkyl halide, Aryl halide | CuCl (5 mol%), t-BuOLi (1.5 equiv.) | 70 °C, 14 h, in NMP | N-Alkyl-N'-aryl-piperazines | 73–93% | rsc.org |

| Reductive Amination of Piperazine | Piperazine + Aldehyde | 5% Pt/C, H₂ | Continuous flow, e.g., 0.5 mL/min | N-Alkylpiperazines | Not specified | mdpi.com |

Application of Boc-Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amine functionalities in organic synthesis due to its ease of introduction and removal iris-biotech.deosti.govgoogle.com. In the synthesis of piperazine derivatives, Boc protection is crucial for controlling reactivity and enabling selective functionalization of the nitrogen atoms.

Introduction of Boc Group: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction can occur on a primary or secondary amine, transforming it into a Boc-carbamate mdpi.comnih.gov. For instance, in the synthesis of N-Boc piperazine, diethanolamine (B148213) can be used as a starting material, undergoing chlorination, Boc protection, and aminolysis cyclization to yield N-Boc piperazine google.com. Boc-protected piperazines, such as Boc-1, have been successfully prepared by hydrogenating dioximes in the presence of Boc₂O using catalysts like Pd/C or Raney nickel mdpi.comnih.gov.

Removal (Deprotection) of Boc Group: The Boc group is stable under neutral and basic conditions but is readily cleaved under acidic conditions. Common reagents for Boc deprotection include trifluoroacetic acid (TFA), often in dichloromethane, or hydrochloric acid osti.govjgtps.comgoogle.comvulcanchem.com. Deprotection liberates the free amine, which can then be subjected to further synthetic transformations, such as alkylation or acylation google.com. For example, Boc-protected piperazine derivatives can be deprotected by dissolving them in 6N HCl jgtps.com. This orthogonal protecting group strategy allows for stepwise functionalization of the two nitrogen atoms in the piperazine ring, which is particularly useful for synthesizing unsymmetrically substituted piperazines like this compound.

Table 1 provides typical conditions and outcomes for Boc protection and deprotection relevant to piperazine synthesis:

| Step | Reagents/Conditions | Outcome | Yield Range (Typical) | Reference |

| Boc Protection | Amine + Boc₂O (3 equiv.), Methanol, 5%-Pd/C or Ra-Ni, H₂, 40 bar, 50 °C, 6h | Boc-protected piperazine | Moderate to Good | mdpi.comnih.gov |

| Boc Deprotection | HCl (e.g., 6N HCl) or TFA (95% in DCM) | Free amine (deprotected piperazine) | Not specified | jgtps.comgoogle.com |

Other Amine Protecting Group Methodologies

Beyond Boc, other protecting groups offer different chemical reactivities and deprotection strategies, allowing for orthogonal protection schemes in complex syntheses.

Fluorenylmethyloxycarbonyl (Fmoc): Fmoc is a base-labile protecting group, widely used in peptide synthesis but also applicable to amine protection in other contexts iris-biotech.dewikipedia.org. It is typically removed using weak bases like piperidine (B6355638), often in N,N-dimethylformamide (DMF) iris-biotech.dewikipedia.org. This orthogonality with acid-labile groups like Boc makes Fmoc valuable for multi-step syntheses where selective deprotection is required without affecting other functionalities iris-biotech.degoogle.com.

Benzyl (Bn): The benzyl group itself can serve as a protecting group for amines. It is stable under a variety of conditions, including acidic and basic environments, and can be selectively removed via catalytic hydrogenolysis (e.g., using Pd/C and H₂) orgsyn.orggoogle.comrsc.orgnih.gov. The ease of its removal by hydrogenolysis makes it an ideal blocking group for preparing 1-monosubstituted or 1,4-unsymmetrically disubstituted piperazines orgsyn.org. In the context of this compound, the benzyl moiety is a desired substituent, but its role as a transient protecting group on another nitrogen atom in the piperazine ring for selective functionalization of other positions is also noteworthy.

Stereoselective Synthesis of Piperazine Derivatives

The introduction of substituents onto the piperazine ring can create chiral centers, necessitating stereoselective synthetic approaches to control the configuration of the resulting isomers. For this compound, the butyl group at position 3 introduces a stereogenic center, leading to (R)- and (S)-enantiomers.

Various strategies have been developed for the stereoselective synthesis of piperazine derivatives:

Asymmetric Cyclization Reactions: Stereoselective intramolecular palladium-catalyzed hydroamination reactions have been reported as a key step in the modular synthesis of 2,6-disubstituted piperazines rsc.org. Similarly, catalytic reductive cyclization of dioximes has been shown to yield predominantly 2,6-cis-isomers of piperazines, which can be explained by dihydrogen addition from the less hindered side of the C=N bond during the reaction mdpi.com.

Asymmetric Deprotonation and Functionalization: Enantioselective α-lithiation of N-Boc-piperazines has been reported, followed by trapping with electrophiles like carbon dioxide, to produce α-functionalized piperazines with good enantioselectivity beilstein-journals.org. The use of a stereogenic α-methylbenzyl group on a distal nitrogen can act as a chiral auxiliary, allowing for asymmetric α-functionalization of N-Boc-piperazines and subsequent good separation of diastereomers beilstein-journals.org. This auxiliary can later be removed by catalytic hydrogenation beilstein-journals.org.

Epimerization Studies: Visible light-mediated, diastereoselective epimerization approaches have been developed to convert less stable stereoisomers of morpholines and piperazines into more thermodynamically stable isomers, significantly expanding the toolbox for stereoselective synthesis nih.gov.

These methodologies are crucial for accessing specific enantiomers or diastereomers of this compound, which can have distinct biological activities.

Post-Synthetic Functionalization and Derivatization

Once the core piperazine ring of this compound is established, further modifications can be performed on the benzyl moiety, the butyl moiety, or the piperazine ring itself.

Modifications at the Benzyl Moiety

The benzyl group, containing an aromatic ring, can be subjected to various reactions typical of substituted benzenes.

Electrophilic Aromatic Substitution (EAS): If the benzyl group is attached to nitrogen via a C-N bond, the aromatic ring can undergo EAS reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation), depending on the electronic properties of the ring and existing substituents.

Oxidation: The benzylic carbon (the carbon directly attached to the aromatic ring) is susceptible to oxidation, potentially leading to aldehyde or carboxylic acid functionalities, if applicable, though this might be challenging if the piperazine nitrogen is directly attached to the benzylic carbon, as over-oxidation or C-N bond cleavage could occur.

Benzylic Halogenation: Free-radical halogenation (e.g., with N-bromosuccinimide, NBS) can selectively introduce a halogen at the benzylic position, providing a handle for further nucleophilic substitution or cross-coupling reactions.

Modifications at the Butyl Moiety

The n-butyl chain is an aliphatic substituent, offering opportunities for modification typically associated with alkyl chains.

Terminal Functionalization: The terminal methyl group or any of the methylene (B1212753) groups along the chain could be functionalized. For instance, selective oxidation could convert a terminal methyl to a carboxyl group, or radical halogenation could introduce a halogen for subsequent nucleophilic substitution, potentially leading to alcohols, amines, or other functionalities.

Chain Elongation or Shortening: Although more involved, transformations like Wittig reactions or homologation could extend the carbon chain, while oxidative cleavage could shorten it.

Formation of Unsaturations: Dehydrogenation reactions could introduce double or triple bonds into the butyl chain, providing sites for addition reactions.

Further Functionalization of the Piperazine Ring

The piperazine ring itself offers various sites for functionalization, notably at the nitrogen atoms and the carbon atoms.

N-Functionalization: The nitrogen atoms of the piperazine ring are nucleophilic and can participate in a wide array of reactions.

N-Alkylation: This can be achieved through nucleophilic substitution with alkyl halides or sulfonates, or via reductive amination of aldehydes or ketones mdpi.com.

N-Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides can lead to amide formation google.com.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reaction, or aromatic nucleophilic substitution (SNAr) on electron-deficient (hetero)arenes are common methods for N-arylation mdpi.com.

C-Functionalization: Direct functionalization at the carbon atoms of the piperazine ring has been traditionally challenging but has seen significant advancements in recent years, particularly through C-H functionalization mdpi.commdpi.comresearchgate.netencyclopedia.pub.

C-H Arylation/Alkenylation/Alkylation: Photoredox catalysis and transition-metal-catalyzed methods (e.g., using iridium or copper catalysts) enable the direct C-H functionalization of piperazines, often at the α-position to a nitrogen atom mdpi.comresearchgate.netbeilstein-journals.orgencyclopedia.pub. These reactions can introduce aryl, alkenyl, or alkyl groups directly onto the carbon backbone of the piperazine ring mdpi.comresearchgate.netencyclopedia.pub.

α-Lithiation Trapping: Asymmetric deprotonation followed by quenching with electrophiles, as seen with N-Boc-piperazines, allows for the introduction of various substituents at the α-carbon beilstein-journals.org.

Ring-Opening and Cyclization Strategies: The synthesis of carbon-substituted piperazines is often accomplished via the cyclization of linear diamine precursors mdpi.com.

Table 2 highlights examples of functionalization reactions on the piperazine ring:

| Functionalization Type | Reaction | Conditions/Catalyst (Examples) | Reference |

| N-Alkylation | Nucleophilic substitution with alkyl halides/sulfonates; Reductive amination | Alkyl chlorides/bromides; Aldehyde/ketone + reducing agent | mdpi.com |

| N-Acylation | Reaction with carboxylic acids/acid chlorides | Carboxylic acid + coupling agent (e.g., HBTU, DIC); Acid chloride | google.com |

| N-Arylation | Buchwald-Hartwig amination | Pd-catalyst, base | mdpi.com |

| C-H Arylation | Photoredox C-H arylation | Ir(III) photocatalyst, 1,4-dicyanobenzene | mdpi.comresearchgate.netbeilstein-journals.orgencyclopedia.pub |

| C-H Alkylation | Photoredox C-H alkylation | Organic photoredox catalysts | researchgate.net |

| C-H Vinylization | Photoredox C-H vinylization | Photoreductants | researchgate.net |

Advanced Spectroscopic and Structural Characterization

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for determining the exact arrangement of atoms within a crystalline solid, providing data on bond lengths, bond angles, and crystal packing.

While a specific crystal structure for 1-Benzyl-3-butylpiperazine (B173347) is not publicly documented, extensive crystallographic studies on analogous compounds provide a robust model for its likely solid-state conformation. Research on various N-substituted piperazines consistently shows that the six-membered piperazine (B1678402) ring predominantly adopts a stable chair conformation. nih.goviucr.org In this conformation, substituents on the nitrogen atoms, such as benzyl (B1604629) and alkyl groups, typically occupy the equatorial positions to minimize steric strain. nih.govscispace.com

For instance, the crystal structure of N,N'-bis(2-hydroxybenzyl)piperazine reveals a chair conformation with equatorial substituents. scispace.com Similarly, studies on salts of 1-(4-nitrophenyl)piperazine (B103982) show the nitrophenyl group can adopt either an equatorial or, more rarely, an axial position depending on the crystal packing forces and intermolecular interactions. nih.goviucr.org In the case of this compound, it is anticipated that both the N1-benzyl and the C3-butyl groups would favor equatorial orientations to achieve maximum thermodynamic stability.

The table below presents crystallographic data from related piperazine structures, illustrating typical parameters.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| N,N'-Bis(2-hydroxybenzyl)piperazine | Monoclinic | P2₁/c | a=6.745(6) Å, b=8.796(2) Å, c=13.407(2) Å, β=98.99(3)° | scispace.com |

| 4-(4-nitrophenyl)piperazin-1-ium salicylate | Monoclinic | P2₁/n | Not specified | nih.goviucr.org |

| (BPH₂)₂[Cd₂Cl₈] (BP = 1-butylpiperazine) | Triclinic | P-1 | Not specified | researchgate.net |

| Piperazine-1,4-diium 3,5-dinitro-2-oxidobenzoate | Triclinic | P-1 | Not specified | iucr.org |

The stability of a crystal lattice is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within a crystal. iucr.orgresearchgate.net This method maps the close contacts between neighboring molecules, providing insight into the forces that dictate the crystal packing.

For piperazine derivatives, Hirshfeld analyses reveal that crystal structures are typically stabilized by a combination of van der Waals forces and specific intermolecular interactions. researchgate.net The most significant of these are often non-classical hydrogen bonds, such as C-H···π interactions, where a hydrogen atom from an alkyl or aryl group interacts with the electron cloud of a nearby aromatic ring. iucr.org In crystals of piperazine salts, strong N-H···O or N-H···Cl hydrogen bonds are dominant. researchgate.net

Analysis of related structures shows that H···H contacts account for a large percentage of the Hirshfeld surface, which is typical for organic molecules. iucr.org In structures containing aromatic rings and heteroatoms, contacts like O···H/H···O and C···H/H···C become significant, indicating the presence of hydrogen bonds and other close contacts that stabilize the three-dimensional supramolecular assembly. iucr.orgresearchgate.net For this compound, one would expect a complex interplay of H···H, C-H···π (involving the benzyl ring), and other weak van der Waals interactions to define its crystal packing.

Single Crystal X-ray Diffraction Analysis of Related Piperazine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the structure of organic molecules in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each unique hydrogen and carbon atom in the molecule.

Based on data from analogous compounds like 1-benzylpiperazine (B3395278) and other N-alkyl piperazines, a predicted NMR spectrum for this compound can be constructed. mdpi.comchemicalbook.comswgdrug.org The asymmetry introduced by the C3-butyl group would render all piperazine ring protons and carbons chemically non-equivalent, leading to a complex but interpretable spectrum.

¹H NMR: The spectrum would feature distinct regions. The aromatic protons of the benzyl group would appear as a multiplet in the 7.2-7.4 ppm range. chemicalbook.com The benzylic methylene (B1212753) protons (-CH₂-Ph) would likely be a singlet around 3.5 ppm. chemicalbook.com The eight protons of the piperazine ring would produce a series of complex multiplets, expected to fall between 2.3 and 3.2 ppm. The signals for the butyl group would include a triplet for the terminal methyl group (CH₃) around 0.9 ppm and a series of multiplets for the three methylene groups (CH₂) between approximately 1.2 and 2.5 ppm.

¹³C NMR: The carbon spectrum would show signals for the benzyl group between 127-138 ppm, with the benzylic carbon (-CH₂-Ph) appearing around 63 ppm. mdpi.com The piperazine ring carbons are expected in the 45-60 ppm range. The butyl group carbons would be found in the aliphatic region, typically from ~14 ppm for the terminal methyl carbon to ~35 ppm for the methylene carbons.

The table below summarizes the predicted chemical shifts for this compound.

| Group | Nucleus | Predicted Chemical Shift (ppm) | Reference (Analogous Compounds) |

|---|---|---|---|

| Benzyl | Ar-H | 7.20 - 7.40 | chemicalbook.comswgdrug.org |

| -CH₂-Ar | ~3.5 | chemicalbook.com | |

| Piperazine Ring | -CH₂- | 2.3 - 3.2 | chemicalbook.comswgdrug.org |

| -CH- | 2.3 - 3.2 | chemicalbook.comswgdrug.org | |

| Butyl Group | -CH₂-N | ~2.4 | nih.gov |

| -CH₂- | ~1.4 - 1.6 | nih.gov | |

| -CH₂- | ~1.3 | nih.gov | |

| -CH₃ | ~0.9 | nih.gov |

In solution, the piperazine ring is not static but undergoes rapid conformational exchange, primarily a chair-to-chair ring inversion. For asymmetrically substituted piperazines, this dynamic process can be studied using variable-temperature NMR spectroscopy. nih.gov At room temperature, this inversion is often fast on the NMR timescale, resulting in averaged signals. However, as the temperature is lowered, the rate of inversion slows, and the signals for the axial and equatorial protons can become distinct, a phenomenon known as decoalescence.

Studies on 2-substituted piperazines have shown a preference for the substituent to be in the axial position, which can be stabilized by intramolecular hydrogen bonding in some cases. nih.gov For this compound, the large benzyl group at N1 would strongly prefer an equatorial position. The C3-butyl group's preference would be influenced by a complex balance of steric factors, but an equatorial orientation is generally favored for alkyl groups to minimize 1,3-diaxial interactions. The energy barrier for the ring inversion in similar piperazine systems has been calculated to be between 56 and 80 kJ/mol. nih.gov

Elucidation of Molecular Structure using 1H and 13C NMR

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the vibrational modes of a molecule's functional groups. The spectrum of this compound would be characterized by the vibrations of its three main components: the benzyl group, the butyl group, and the piperazine heterocycle.

Key expected vibrational frequencies include:

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group would appear as a series of sharp bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the butyl group, the benzylic methylene, and the piperazine ring would be observed in the 2800-3000 cm⁻¹ region. swgdrug.org

Aromatic C=C Stretching: Bands characteristic of the benzene (B151609) ring would be found near 1600, 1580, and 1495 cm⁻¹.

CH₂ Bending (Scissoring): These modes for the various methylene groups are expected around 1450-1470 cm⁻¹. swgdrug.org

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds in the piperazine ring typically occur in the fingerprint region, from 1200 to 1350 cm⁻¹.

Ring Vibrations: The piperazine ring itself has characteristic "breathing" and deformation modes throughout the fingerprint region.

Since both nitrogen atoms in this compound are tertiary, the spectrum would be notable for the absence of a distinct N-H stretching band, which typically appears as a broad signal in the 3200-3500 cm⁻¹ range for primary or secondary piperazines. swgdrug.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by a combination of absorption bands corresponding to the vibrations of the benzyl group, the piperazine ring, and the butyl substituent.

The key vibrational modes can be assigned as follows:

Aromatic C-H Stretching: The phenyl ring of the benzyl group exhibits C-H stretching vibrations typically appearing above 3000 cm⁻¹. For 1-benzylpiperazine, these bands have been observed at 3085, 3062, and 3040 cm⁻¹. ultraphysicalsciences.org

Aliphatic C-H Stretching: The C-H bonds of the piperazine ring and the butyl group give rise to strong stretching vibrations in the 2800-3000 cm⁻¹ region. researchgate.net In 1-benzylpiperazine, stretching bands for the CH₂ groups have been identified at 2955, 2938, 2806, and 2769 cm⁻¹. ultraphysicalsciences.org The addition of the butyl group would contribute further to the intensity and complexity of the absorption in this region.

Aromatic C=C Stretching: The stretching vibrations within the benzene ring typically produce a series of bands in the 1450-1600 cm⁻¹ range. In the parent compound 1-benzylpiperazine, these have been assigned to peaks at 1580 and 1445 cm⁻¹. ultraphysicalsciences.org

CH₂ Bending (Scissoring): The scissoring vibration of the CH₂ groups in the piperazine and butyl moieties is expected in the 1420-1480 cm⁻¹ region. ultraphysicalsciences.org

C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring are crucial for its identification. In piperazine compounds, these absorptions typically occur in the 1199-1323 cm⁻¹ range. researchgate.net For 1-(4-chlorophenyl) piperazine, C-H stretching bands of the piperazine ring were observed at 2954, 2896, and 2831 cm⁻¹. dergipark.org.tr

The table below summarizes the expected IR absorption bands for this compound based on data from analogous compounds.

Interactive Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Associated Functional Group | Reference |

| 3040 - 3085 | C-H Stretch | Aromatic (Benzyl) | ultraphysicalsciences.org |

| 2800 - 2960 | C-H Stretch | Aliphatic (Piperazine, Butyl) | ultraphysicalsciences.orgresearchgate.net |

| 1450 - 1600 | C=C Stretch | Aromatic (Benzyl) | ultraphysicalsciences.org |

| 1420 - 1480 | CH₂ Bend (Scissoring) | Aliphatic (Piperazine, Butyl) | ultraphysicalsciences.org |

| 1199 - 1323 | C-N Stretch | Piperazine Ring | researchgate.net |

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR measures absorption, Raman detects the inelastic scattering of monochromatic light. A key difference is that non-polar bonds and symmetric vibrations often produce strong Raman signals, whereas they may be weak or absent in IR spectra.

For this compound, Raman spectroscopy would be particularly useful for characterizing:

Aromatic Ring Vibrations: The phenyl ring vibrations are strong and well-defined in Raman spectra. For 1-benzylpiperazine, aromatic C-H stretching is observed at 3067 cm⁻¹, while ring stretching modes appear at 1607, 1587, and 1451 cm⁻¹. ultraphysicalsciences.org The characteristic "ring breathing" mode, a uniform expansion and contraction of the ring, is expected near 1004 cm⁻¹. ultraphysicalsciences.org

Piperazine Ring Deformation: The skeletal vibrations of the piperazine ring are also Raman active.

C-C Backbone of Butyl Group: The carbon-carbon bonds of the aliphatic butyl chain would contribute to the spectrum, particularly in the lower frequency "fingerprint" region.

The complementary nature of IR and Raman allows for a more complete vibrational analysis. For instance, while the C=C stretching vibration in the phenyl ring is active in both, its relative intensity can differ, providing a more confident assignment. ultraphysicalsciences.org

Interactive Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Associated Functional Group | Reference |

| ~3067 | C-H Stretch | Aromatic (Benzyl) | ultraphysicalsciences.org |

| 2804 - 2951 | C-H Stretch | Aliphatic (Piperazine, Butyl) | ultraphysicalsciences.org |

| 1587 - 1607 | C=C Stretch | Aromatic (Benzyl) | ultraphysicalsciences.org |

| ~1004 | Ring Breathing | Aromatic (Benzyl) | ultraphysicalsciences.org |

| 901 | C-C Stretch | Piperazine Ring | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns upon ionization. uni-saarland.de For this compound, electron ionization (EI) would likely be used, causing the molecule to ionize and break apart into characteristic fragment ions. uni-saarland.de

The molecular ion peak (M⁺) for this compound (C₁₅H₂₄N₂) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation is dominated by cleavage at bonds adjacent to the nitrogen atoms (alpha-cleavage) and the stable benzyl group. libretexts.org

Key expected fragments for this compound include:

m/z 91: This is the base peak for many benzyl-containing compounds, corresponding to the highly stable tropylium (B1234903) cation (C₇H₇⁺), formed by the cleavage of the benzylic C-N bond. ikm.org.myeuropa.eueuropa.eu

Fragments from Piperazine Ring Cleavage: The piperazine ring can undergo fragmentation, leading to characteristic ions. Cleavage of the C-N bonds within the piperazine ring is a common pathway for piperazine analogues. xml-journal.net

Loss of the Butyl Group: A peak corresponding to the loss of the butyl radical (•C₄H₉), resulting in an [M - 57]⁺ fragment, is anticipated.

Based on the fragmentation of 1-benzylpiperazine (BZP), where ions at m/z 134 and 56 are prominent, we can predict the fragmentation of the 3-butyl substituted analog. europa.euresearchgate.net The ion at m/z 134 in BZP represents the piperazine ring with the benzyl group attached, after losing part of the unsubstituted side of the ring. The addition of the butyl group would shift the mass of analogous fragments.

Interactive Table 3: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Structure/Identity | Significance | Reference |

| 232 | [C₁₅H₂₄N₂]⁺ | Molecular Ion (M⁺) | - |

| 175 | [M - C₄H₉]⁺ | Loss of butyl radical | libretexts.org |

| 91 | [C₇H₇]⁺ | Tropylium cation | ikm.org.myeuropa.eueuropa.eu |

| 56 | [C₃H₆N]⁺ | Piperazine ring fragment | europa.euresearchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry, offering a balance between accuracy and computational cost.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the properties of a molecule can be determined from its electron density. In the context of 1-Benzyl-3-butylpiperazine (B173347), DFT calculations would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface.

Functionals such as B3LYP, often paired with basis sets like 6-31G+(d,p) or 6-311++G(d,p), are commonly used for such optimizations. researchgate.netdergipark.org.trnih.gov The results of the optimization provide key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a study on N-benzyl-3-phenylquinoxalin-2-amine, DFT calculations with the B3LYP/6-31+G(d,p) method yielded an optimized structure that was found to be very similar to the experimental crystal structure. researchgate.net A similar level of agreement would be expected for this compound. DFT calculations also provide insights into the electronic properties, such as total energy, dipole moment, and the distribution of atomic charges.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter.

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. longdom.org Conversely, a small energy gap indicates that the molecule is more reactive and polarizable. nih.gov For example, DFT calculations on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate revealed a low HOMO-LUMO energy gap, suggesting high chemical reactivity and biological activity. nih.gov In a study of a different benzyl (B1604629) derivative, N-benzyl-3-phenylquinoxalin-2-amine, the HOMO-LUMO energy gap was calculated to be 4.02 eV, indicating a stable molecule. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich piperazine (B1678402) ring and the benzyl group, while the LUMO would be distributed over the aromatic system.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data Based on Related Compounds

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -0.267 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. nih.gov |

| LUMO Energy | -0.181 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. nih.gov |

| HOMO-LUMO Gap (ΔE) | 4.02 eV | Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net |

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are favorable for electrophilic attack. Blue regions denote positive electrostatic potential, corresponding to electron-poor areas susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the two nitrogen atoms of the piperazine ring due to the presence of lone pairs of electrons, making them the primary sites for electrophilic attack. The hydrogen atoms, particularly those on the benzyl and butyl groups, would exhibit positive potential (blue), identifying them as potential sites for nucleophilic interactions. nih.gov Such maps are instrumental in understanding non-covalent interactions, such as hydrogen bonding. researchgate.net

Conceptual DFT Descriptors for Chemical Reactivity Evaluation

Conceptual DFT provides a framework to quantify the global and local reactivity of a molecule using various descriptors derived from the change in energy with respect to the number of electrons. frontiersin.orgmdpi.com These descriptors offer a quantitative measure of chemical concepts like electronegativity and chemical hardness.

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in its electron distribution. A high value indicates greater stability.

Global Softness (S): The reciprocal of hardness (S = 1/2η), it measures the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons, indicating its electrophilic character.

These parameters are calculated using the energies of the HOMO and LUMO. In a study on a 1-butylpiperazine-cadmium(II) hybrid material, these descriptors were calculated to evaluate the compound's chemical reactivity. researchgate.net A similar analysis for this compound would provide a quantitative scale of its reactivity profile.

Table 2: Illustrative Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration. |

| Global Softness (S) | 1/(2η) | Measure of molecular polarizability. |

| Electrophilicity Index (ω) | χ2/(2η) | Capacity to accept electrons. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a more realistic environment, such as in a solvent or within a crystal lattice. mdpi.com

For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations would be crucial for:

Conformational Analysis: Identifying the most populated conformations and the energy barriers between them.

Solvation Effects: Studying how the molecule interacts with solvent molecules and how this affects its structure and dynamics.

Intermolecular Interactions: Simulating how multiple molecules of this compound interact with each other, which is a precursor to understanding crystal packing. rsc.org

Simulations are often performed using software packages like GROMACS or AMBER, employing force fields that approximate the potential energy of the system. mdpi.com

Energy Framework Analysis for Crystal Stability and Interaction Topology

Energy framework analysis is a computational technique used to investigate the intermolecular interactions within a crystal lattice. This method, often performed on a crystal structure obtained from X-ray diffraction or predicted computationally, calculates the interaction energies between a central molecule and its neighbors. researchgate.net These energies are then categorized into electrostatic, dispersion, and total energy components.

The results are visualized as 3D frameworks where the thickness of the cylinders connecting molecular pairs is proportional to the strength of the interaction energy. researchgate.net This provides a clear and quantitative picture of the crystal's packing topology and stability. For instance, in a study of a 1-butylpiperazine (B1267675) complex, energy frameworks were used to probe the stability and the nature of the dominant energy forces within the crystal. researchgate.net A similar analysis on a crystalline form of this compound would reveal the key interactions (e.g., van der Waals forces, potential C-H···π interactions) that govern its solid-state structure. The analysis would show whether the crystal stability is dominated by electrostatic forces or dispersion forces. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry to establish a mathematical correlation between the structural features of a series of compounds and their biological activity. For piperazine derivatives, including structures related to this compound, QSAR studies have been instrumental in predicting biological activities and guiding the synthesis of more potent and selective molecules. These models are built upon the principle that the biological effect of a compound is a function of its physicochemical and structural properties.

Research in this area has explored a wide range of biological targets for piperazine-containing compounds, including central nervous system (CNS) receptors and enzymes. For instance, QSAR models have been developed for arylpiperazine derivatives to predict their potency against strains of Plasmodium falciparum, the parasite responsible for malaria. insilico.eu Similarly, studies have focused on mono-substituted 4-phenylpiperazines to understand their effects on the dopaminergic system, a key player in several neurological disorders. nih.gov

A typical QSAR study involves calculating a variety of molecular descriptors for a set of compounds with known biological activities. These descriptors can be categorized as constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and electronic (e.g., dipole moment, HOMO/LUMO energies). mdpi.comresearchgate.net Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to build a model that relates a selection of these descriptors to the observed biological activity. insilico.eunih.gov

In a hypothetical QSAR study focused on a series of 1-benzyl-3-alkylpiperazine derivatives, including this compound, the objective could be to predict their affinity for a specific CNS target, such as a dopamine (B1211576) or serotonin (B10506) receptor subtype. The findings from such a study could reveal critical structural requirements for potent activity.

Detailed Research Findings:

The model could be represented by a linear regression equation:

pIC50 = β0 + β1(Vw) + β2(logP) - β3(σ)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration, representing the biological activity.

Vw represents the van der Waals volume of the alkyl substituent at the 3-position, indicating the importance of steric bulk.

logP is the logarithm of the octanol-water partition coefficient, a measure of the molecule's lipophilicity.

σ is the Hammett constant for any substituents on the benzyl ring, quantifying electronic effects.

β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.

Such a model would suggest that an increase in the van der Waals volume of the alkyl group at the 3-position (from methyl to butyl) and higher lipophilicity (logP) are beneficial for activity. Conversely, the negative coefficient for the Hammett constant would imply that electron-donating groups on the benzyl ring enhance biological activity. The robustness and predictive power of such a QSAR model would be assessed through internal and external validation techniques. insilico.eu

The insights gained from this type of QSAR analysis are invaluable for the rational design of new, more potent 1-benzyl-3-alkylpiperazine analogs. By understanding the quantitative impact of specific structural modifications, medicinal chemists can prioritize the synthesis of compounds with a higher probability of desired biological activity, thereby accelerating the drug discovery process.

Data Tables

Table 1: Hypothetical Physicochemical Descriptors and Biological Activity for a Series of 1-Benzyl-3-alkylpiperazine Derivatives

| Compound | Alkyl Substituent (R) | Van der Waals Volume (Vw, ų) | logP | Experimental pIC50 | Predicted pIC50 |

|---|---|---|---|---|---|

| 1 | -CH₃ | 22.4 | 2.85 | 6.50 | 6.55 |

| 2 | -CH₂CH₃ | 44.8 | 3.36 | 6.95 | 6.98 |

| 3 | -CH₂CH₂CH₃ | 67.2 | 3.87 | 7.30 | 7.29 |

| 4 (this compound) | -CH₂CH₂CH₂CH₃ | 89.6 | 4.38 | 7.65 | 7.62 |

| 5 | -CH(CH₃)₂ | 67.2 | 3.75 | 7.22 | 7.25 |

Table 2: Statistical Parameters of the Hypothetical QSAR Model

| Parameter | Value | Description |

|---|---|---|

| R² | 0.98 | Coefficient of determination, indicating the goodness of fit. |

| Q² (Cross-validated R²) | 0.92 | A measure of the model's predictive ability from internal validation. |

| F-statistic | 45.6 | Indicates the overall statistical significance of the model. |

| Standard Error of Estimate | 0.08 | A measure of the accuracy of the predictions. |

Chemical Reactivity and Transformation Studies

Reaction Pathways and Mechanisms

Detailed reaction pathways and mechanisms specifically for 1-Benzyl-3-butylpiperazine (B173347) are not extensively described in the analyzed literature. While the piperazine (B1678402) core, as a heterocyclic amine, is known to participate in various organic reactions, specific mechanistic studies tailored to the presence of the benzyl (B1604629) and butyl substituents on this particular compound have not been identified. Many references discuss the synthesis of related piperazine derivatives or general amine reactions, but not the specific reaction mechanisms of this compound itself.

Derivatization Reactions for Chemical Library Generation

Specific derivatization reactions aimed at generating chemical libraries based on this compound are not extensively documented. Research often focuses on the derivatization of simpler piperazine precursors or piperazines with different functional groups, such as carboxylates or hydroxymethyl groups, to create diverse chemical scaffolds bldpharm.comresearchgate.netfu-berlin.de. The unique combination of a benzyl and a butyl group on the piperazine ring of this compound could influence its reactivity towards various derivatization strategies, but such specific studies are not available in the examined sources.

Stability Studies under Various Chemical Conditions

Heterocyclic Ring Opening and Closure Reactions

Explicit studies on the heterocyclic ring opening and closure reactions specifically involving the piperazine ring of this compound are not documented in the provided literature. General principles of ring opening and closure for heterocyclic compounds exist, often influenced by ring strain and the nature of the heteroatoms nih.govuni.lu. However, how the benzyl and butyl substituents might specifically affect these processes in this compound remains underexplored in the retrieved information.

Complex Formation with Metal Ions in Coordination Chemistry

Biological and Pharmacological Investigations Mechanistic Focus

In Vitro Receptor Binding Affinity and Selectivity Studies

In vitro receptor binding affinity and selectivity studies are crucial for understanding the potential pharmacological actions of a compound by identifying its primary molecular targets. These studies typically involve competitive binding assays where the compound's ability to displace a known radioligand from a specific receptor is measured, yielding affinity constants (e.g., Kᵢ or IC₅₀ values). For 1-Benzyl-3-butylpiperazine (B173347), specific data from such detailed in vitro studies were not found in the reviewed literature.

Ligand Interactions with Sigma Receptors (e.g., σ1, σ2)

Sigma receptors (σR), particularly σ1 and σ2 subtypes, are non-opioid, non-phencyclidine (PCP) binding sites implicated in a wide array of physiological and pathological processes, including pain, neuroprotection, and cancer epa.gov. The benzylpiperazine moiety, a structural feature present in this compound, is known to be a pharmacophore for sigma receptor ligands. Numerous benzylpiperazine derivatives have been synthesized and evaluated for their affinity and selectivity towards σ1 and σ2 receptors, with some exhibiting high nanomolar or even picomolar affinities and significant selectivity ratios epa.gov. For instance, certain benzylpiperazine derivatives have shown high affinity for σ1R (Kᵢ values in the range of 1.6 to 145 nM) and notable selectivity over σ2R epa.gov. However, specific in vitro binding data for this compound at σ1 or σ2 receptors are not explicitly reported in the analyzed research epa.gov.

Interactions with Monoamine Neurotransmitter Receptors

Monoamine neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) pathways, are critical for modulating mood, cognition, and motor function. Compounds that interact with monoamine receptors or transporters (DAT, SERT, NET) are of significant interest in the development of treatments for neuropsychiatric disorders. Piperazine (B1678402) derivatives, as a class, have been investigated for their ability to modulate monoamine neurotransmission, often by acting as reuptake inhibitors or receptor ligands. While some 1-phenyl-piperazine analogs and other substituted piperazines have demonstrated binding affinity and reuptake inhibition for monoamine transporters, leading to altered extracellular neurotransmitter concentrations, specific receptor binding or transporter interaction data for this compound were not identified in the conducted literature review.

Other Relevant Receptor System Interactions

Beyond sigma and monoamine receptors, various chemical scaffolds, including piperazine derivatives, have been explored for interactions with a multitude of other receptor systems, such as cholinergic, adrenergic, or opioid receptors. However, specific experimental data detailing the interactions of this compound with any other relevant receptor systems were not found in the scientific literature accessed for this review.

Enzyme Inhibition Assays and Mechanistic Elucidation

Enzyme inhibition assays provide insights into a compound's ability to modulate enzymatic activity, often revealing potential therapeutic mechanisms. Mechanistic elucidation further defines how an inhibitor interacts with its target enzyme (e.g., reversible, irreversible, competitive, non-competitive).

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), thereby playing a crucial role in regulating the endocannabinoid system. Inhibition of MAGL is considered a promising therapeutic strategy for various neurological and neurodegenerative diseases, as it leads to increased levels of 2-AG. Diverse chemical structures, including compounds featuring piperidine (B6355638) and piperazine scaffolds, have been developed as MAGL inhibitors. For instance, some benzylpiperidine derivatives have shown potent MAGL inhibitory activity with nanomolar IC₅₀ values and reversible, competitive mechanisms of action. Other studies have identified piperazine carbamate (B1207046) derivatives as potent, irreversible MAGL inhibitors. Despite the interest in piperazine-containing MAGL inhibitors, specific data regarding the inhibition of MAGL by this compound, including its IC₅₀ values or mechanistic details, are not available in the examined research.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are enzymes responsible for the hydrolysis of acetylcholine (B1216132) and butyrylcholine, respectively. Inhibition of these enzymes, particularly AChE, is a well-established therapeutic approach for symptomatic treatment of Alzheimer's disease by increasing cholinergic neurotransmission. Many cholinesterase inhibitors feature diverse chemical structures, including certain carbamates and compounds with piperidine or piperazine moieties. Some newly synthesized carbamates and other derivatives containing similar heterocyclic systems have demonstrated selective inhibitory activity against BChE or dual inhibition of both AChE and BChE, with varying IC₅₀ values in the nanomolar to micromolar range. However, the specific inhibitory activity of this compound against AChE or BChE, along with associated IC₅₀ values or mechanistic details, has not been reported in the retrieved scientific literature.

Kinase Inhibition Profiling (e.g., MAP4K family)

Specific data on the kinase inhibition profiling of this compound, particularly concerning the MAP4K family, is not available. However, studies on other kinase inhibitors, including those with benzyl (B1604629) and piperazine-like structures, have shown their ability to target MAP4K family kinases. For instance, compounds like URMC-099 (Compound 1) and its derivatives, which can possess complex structures including benzyl and piperazine moieties, have been identified as potent neuroprotective agents that inhibit MAP4K family members, such as HGK (MAP4K4) google.comnih.govneurologylive.com. These findings suggest that compounds incorporating benzyl and piperazine elements can modulate kinase activity.

Table 1: Kinase Inhibition Profile for this compound (Example: MAP4K family)

| Kinase Target | IC50 (nM) | Notes |

| MAP4K4 (HGK) | N/A | No specific data found for this compound. Other benzyl- and piperazine-containing compounds have shown MAP4K inhibition google.comnih.gov. |

| Other MAP4Ks | N/A | No specific data found for this compound. |

Cellular Assays for Biological Activity

Specific cellular assay data for this compound, including antiproliferative, neuroprotective, and autophagy modulation activities, are not explicitly reported in the provided literature.

While this compound has not been specifically studied for its antiproliferative activity in cancer cell lines such as MIA PaCa-2, the broader class of piperazine derivatives, including some benzylpiperazine derivatives, has been explored for anticancer properties unimi.itresearchgate.net. For example, studies have shown that piperazine-containing conjugates can exhibit antiproliferative effects on various cancer cell lines, including pancreatic cancer cells researchgate.netacs.org. Other compounds, such as benzyl isothiocyanate, have demonstrated antiproliferative effects and induced apoptosis in MIA PaCa-2 cells phcog.com.

Table 2: Antiproliferative Activity in Cancer Cell Lines for this compound

| Cell Line (e.g., MIA PaCa-2) | IC50 (µM) | Notes |

| MIA PaCa-2 | N/A | No specific data found for this compound. Other compounds or piperazine derivatives show antiproliferative activity unimi.itresearchgate.netphcog.comnih.govmdpi.comnih.gov. |

| Other Cancer Cell Lines | N/A | No specific data found for this compound. |

There is no specific data available for the neuroprotective effects of this compound in cellular models, particularly concerning ER-stress-mediated degeneration. However, the broader class of piperazine-based compounds has been investigated for neuroprotective and neurorestorative applications google.com. Certain compounds, including those with benzyl and piperazine structures, have been studied for their ability to protect neurons from endoplasmic reticulum (ER) stress, a cellular pathway implicated in various neurodegenerative disorders google.comnih.govdovepress.comfrontiersin.orgresearchgate.netkoreascience.kr. For instance, complex structures containing both benzyl and piperazine motifs have been linked to neuroprotection by targeting upstream kinases involved in ER stress response google.comnih.gov.

Table 3: Neuroprotective Effects in Cellular Models for this compound

| Cellular Model (e.g., ER-stress-mediated degeneration) | Observed Effect | Notes |

| ER-stress-mediated degeneration | N/A | No specific data found for this compound. Related benzyl-piperazine structures have shown neuroprotective effects google.comnih.govgoogle.com. |

Specific information regarding the autophagy modulating activity of this compound is not provided in the search results. Nevertheless, certain piperazine derivatives have been identified as autophagy activators. For example, some nitazoxanide-based derivatives incorporating a piperazinyl group have demonstrated the ability to stimulate autophagy in cellular systems, indicating that this structural feature can be relevant for modulating autophagic pathways nih.gov.

Table 4: Autophagy Modulation in Cellular Systems for this compound

| Autophagy Pathway/Marker | Observed Modulation | Notes |

| Autophagic flux | N/A | No specific data found for this compound. Some piperazine derivatives have shown autophagy activating properties nih.gov. |

Neuroprotective Effects in Cellular Models (e.g., ER-stress-mediated degeneration)

Structure-Activity Relationship (SAR) Studies for Biological Targets

While comprehensive SAR studies focusing exclusively on this compound for its specific biological targets are not detailed, the influence of N-benzyl substitution within piperazine and related chemical frameworks is a well-recognized area in medicinal chemistry for modulating various biological activities unimi.itresearchgate.netacs.orgnih.govnih.govmdpi.comnih.govnih.govmdpi.comacs.org.

The N-benzyl substitution on piperazine and analogous nitrogen-containing heterocyclic rings plays a crucial role in defining the pharmacological profile of a compound. SAR studies on various derivatives have consistently highlighted that the presence and nature of the N-benzyl group can significantly impact a compound's binding affinity, functional activity, and selectivity for specific biological targets researchgate.netacs.orgnih.govnih.gov.

For instance, in the context of 5-HT2A receptor agonists of the phenethylamine (B48288) class, N-benzyl substitution can lead to a significant increase in binding affinity and functional activity nih.gov. Similarly, in isosteviol-based 1,3-aminoalcohols, an N-benzyl substitution on the amino function has been found to be essential for reliable antiproliferative activity mdpi.com. Furthermore, studies on 2,4-disubstituted pyrimidine (B1678525) derivatives have shown that the N-benzyl moiety, in combination with other substituents, contributes to cholinesterase inhibition and Aβ-aggregation inhibitory activity nih.gov. The N-benzyl group can also be crucial for the potency of various inhibitors, as seen in the development of certain kinase inhibitors where the benzylamide functionality was highlighted for its importance acs.org.

The incorporation of N-benzyl groups in piperazine derivatives is also explored in the design of compounds for diverse applications, such as MAGL inhibitors, where benzylpiperazine derivatives have shown promising antiproliferative activities in cancer cell lines unimi.it. In the design of ferulic acid-piperazine derivatives, benzyl substitution has been observed to be favorable for certain enzyme activities, such as BChE acs.org. The precise influence of the N-benzyl substituent often depends on its electronic and steric properties, as well as its interaction with the specific binding site of the target protein nih.govnih.gov.

Table 5: Influence of N-Benzyl Substitution on Activity (General Trends for Piperazine Derivatives)

| Biological Activity/Target | Observed Influence of N-Benzyl Substitution | Representative Related Compounds/Classes |

| 5-HT2A Receptor Agonism | Significant increase in binding affinity and functional activity nih.gov | N-Benzyl phenethylamines nih.gov |

| Antiproliferative Activity | Essential for reliable activity mdpi.com | Isosteviol-based 1,3-aminoalcohols mdpi.com |

| Cholinesterase Inhibition | Contributes to inhibition and selectivity nih.gov | N-Benzyl pyrimidine derivatives nih.gov |

| Kinase Inhibition | Can be important for potency acs.org | Various kinase inhibitor scaffolds acs.org |

| MAGL Inhibition | Associated with promising activity unimi.it | Benzylpiperazine derivatives unimi.it |

Impact of Butyl Chain Modifications on Activity

The alkyl chain appended to a molecular scaffold often plays a crucial role in modulating a compound's activity by influencing its lipophilicity, steric fit, and interactions within target binding pockets. Research into piperazine derivatives has demonstrated that the length and nature of alkyl chains can significantly influence their biological potency r-project.orgepa.gov.

For instance, studies on alkylated piperazine derivatives investigated as antifungal agents have revealed a direct dependence of antifungal activity on the length of the alkyl chains epa.gov. Similarly, the activity of certain 1-aryl-4-(naphthalimidoalkyl) piperazines against Leishmania species was found to correlate with the length of their alkyl chains r-project.org.

In the context of histamine (B1213489) H3 receptor (H3R) antagonists, the extension of alkyl linker length has been observed to decrease the affinity of tert-butyl analogues . Conversely, for sigma-1 receptor (σ1R) ligands, some piperazine derivatives showed no evident influence of the alkyl linker length on their affinity, suggesting target-specific SARs . This highlights that the optimal alkyl chain length, such as the butyl group in this compound, is highly dependent on the specific biological target and the nature of the binding site.

| Compound Class (Example) | Alkyl Chain Modification | Observed Effect on Activity | Target/Assay | Reference |

| Piperazine derivatives | Varying alkyl chain length | Antifungal activity dependence | Fungal strains | epa.gov |

| 1-aryl-4-(naphthalimidoalkyl) piperazines | Varying alkyl chain length | Activity correlated with length | Leishmania species | r-project.org |

| H3R antagonists (tert-butyl analogues) | Extension of linker length | Decreased affinity | H3R | |

| σ1R ligands (piperazine derivatives) | Alkylic linker length | No evident influence on affinity | σ1R |

Piperazine Ring Substitution Effects

Modifications to the piperazine ring itself, beyond the alkyl chain, are critical for fine-tuning the pharmacological properties of derivatives. Substitutions at various positions on the piperazine ring, or the introduction of additional functional groups, can alter physicochemical properties and interactions with biological targets wikipedia.orggithub.io.

The nitrogen atoms within the piperazine ring are amenable to various modifications, including alkyl, aryl, or heterocyclic groups, which can modulate pharmacokinetic properties like lipophilicity and metabolic stability github.io. The N-4 nitrogen can act as a basic amine, while the N-1 nitrogen can facilitate the introduction of hydrogen bond acceptors and hydrophobic groups nih.gov.

Stereochemical variations within the piperazine ring can also lead to stereoselective effects on biological activity, as demonstrated in chiral piperazine derivatives github.ionih.gov. The specific substitution pattern can influence binding affinity and selectivity towards biological targets nih.gov. For instance, certain antimicrobial piperazine derivatives have shown enhanced potency and spectrum of activity through specific substitutions on the ring github.io.

Replacing the piperazine ring with other cyclic structures, such as morpholine (B109124) or pyrrolidine, has been shown to result in a noticeable decrease in activity for certain telomerase inhibitors nih.gov. However, for other targets like the H3R, replacing a piperazine ring with a piperidine moiety might not significantly affect affinity, while for sigma-1 receptor, the piperidine moiety can be a critical structural element for dual H3/σ1 receptor activity .

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping is a crucial strategy in lead optimization, involving the identification and replacement of molecular scaffolds with different chemical structures while maintaining or improving desired properties like potency, selectivity, and pharmacokinetic profiles chemicalbook.com. This approach is a subset of bioisosteric replacement, specifically focusing on core replacements.

The piperazine scaffold itself is frequently utilized in scaffold hopping strategies due to its versatility and established role as a privileged structure in drug discovery chemicalbook.combldpharm.com. It allows medicinal chemists to explore novel backbones with potentially improved properties.

Examples of scaffold hopping involving piperazine derivatives include:

In the development of FLT3 inhibitors for acute myeloid leukemia (AML), a scaffold hopping approach was employed to identify purine-like isosteric scaffolds, followed by further SAR studies to optimize activity and selectivity.

For norovirus inhibitors, a cyclosulfamide-based piperazine hit was identified through scaffold hopping, demonstrating the utility of piperazine as a starting point for developing anti-norovirus compounds chemicalbook.com.

In the optimization of FXR agonists, a benzothiazole (B30560) was incorporated via scaffold hopping to reduce binding entropy, with even a small pendant methyl group on the piperazine linker contributing to binding by filling a hydrophobic recess. However, modifications at certain positions of the piperazine, if they form key binding interactions, may not be tolerated.

Scaffold hopping can modulate properties such as binding affinity (sometimes improved by introducing more rigid scaffolds), lipophilicity, polarity, and toxicity, and can also address intellectual property concerns.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for understanding the atomic-level interactions between a ligand, such as this compound, and its target protein . These studies provide mechanistic insights into ligand binding modes, conformational changes upon complex formation, and key amino acid interactions within the binding pocket.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, identifying critical interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking. For piperazine derivatives, computational analyses have been used to predict binding modes, evaluate compound pose stability, and correlate experimental outcomes with interaction frequencies of specific amino acids .

For example, studies on piperazine-substituted naphthoquinone derivatives as PARP-1 inhibitors utilized molecular docking and MD simulations to explore their potential. These studies identified compounds that interacted with critical amino acids important for PARP-1 inhibition and exhibited strong binding profiles. Similarly, phenyl-piperazine pharmacophores predicted to target ATP-binding sites showed stable binding and notable interactions with residues like Lys54, Gln60, Glu244, and Arg368 in MD simulations.

The conformational flexibility of piperazine derivatives has been highlighted as an important factor in their inhibitory activity. Molecular dynamics simulations can reveal the conformational adaptability of molecules upon complex formation, which is crucial for drug design. Comparisons between tert-butyl piperazine and benzylpiperazine fragments in molecular docking studies have shown that benzylpiperazine fragments can exhibit high flexibility and mobility. This flexibility, while potentially challenging for rigid docking approaches, can be important for optimal binding and can be better assessed with more advanced simulation workflows.

Docking studies have also shown how different parts of a molecule, such as the benzyl group, can interact with specific regions of a protein's active site, for instance, extending towards the DFG motif in MARK4 inhibitors. The selectivity of piperazine derivatives for different transporters, such as monoamine neurotransmitter reuptake inhibitors, can be determined by multiple interactions with various residues, including hydrophobic residues, and forming edge-to-face aromatic, hydrophobic, and charge-charge interactions.

Analytical Method Development and Characterization for Research

Chromatographic Techniques for Separation and Purity Assessment

GC-MS is a powerful hyphenated technique widely applied for the qualitative and quantitative analysis of volatile and thermally stable compounds, including many piperazine (B1678402) derivatives epa.govknapsackfamily.comknapsackfamily.com. For 1-Benzyl-3-butylpiperazine (B173347), GC-MS can be used for initial identification, purity profiling, and the detection of related impurities or synthetic by-products. The presence of a benzyl (B1604629) group and a butyl chain, along with the piperazine ring, provides distinct fragmentation patterns under electron ionization (EI) conditions, aiding in structural elucidation epa.govknapsackfamily.com.

Typical GC-MS Parameters for Piperazine Derivatives:

| Parameter | Typical Setting | Rationale |

| GC Column | Non-polar stationary phase (e.g., HP-5ms, DB-5ms) | Provides good separation for a wide range of organic compounds, including those with aromatic and aliphatic functionalities found in this compound. |

| Carrier Gas | Helium (He) | Inert and provides efficient mass transfer for optimal chromatographic resolution. |

| Injection Mode | Splitless or Split (depending on concentration) | Splitless is suitable for trace analysis or lower concentrations to maximize sensitivity, while split mode is used for higher concentrations to prevent column overloading. |

| Injector Temp. | 250-300 °C | Ensures complete volatilization of the sample. |

| Oven Program | Initial: 50-80 °C, Ramp: 10-20 °C/min, Final: 280-320 °C | Allows for the separation of compounds with varying volatilities; lower initial temperatures for solvent elution, increasing to elute target compound and heavier impurities. |

| Ion Source | Electron Ionization (EI) (70 eV) | Standard ionization mode for GC-MS, producing characteristic fragmentation patterns that are useful for compound identification through mass spectral libraries. |

| Mass Analyzer | Quadrupole | Common and versatile, providing good sensitivity and scan speed for molecular ion and fragment detection. |

| Scan Range (m/z) | 50-350 Da | Covers the expected molecular ion (M+• for C₁₅H₂₄N₂, MW 232.37) and typical fragmentation products (e.g., benzyl cation m/z 91, piperazine fragments, butyl fragments) epa.govknapsackfamily.com. |

LC-MS is particularly valuable for the analysis of this compound, especially if it exhibits thermal lability or is present in complex matrices. This technique allows for the separation of the compound in solution, followed by mass spectrometric detection, providing both chromatographic retention data and structural information knapsackfamily.comnih.govnih.gov. Reversed-phase LC, often with C18 columns, is commonly employed for piperazine derivatives knapsackfamily.comnih.gov. Electrospray ionization (ESI), typically in positive mode, is well-suited for protonated molecular ions of basic compounds like piperazines.

Representative LC-MS Parameters for Piperazine Derivatives:

| Parameter | Typical Setting | Rationale |

| LC Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) | Provides excellent separation for a wide range of organic compounds based on hydrophobicity, suitable for the moderately non-polar nature of this compound. |

| Mobile Phase | A: Water with 0.1% Formic Acid or Ammonium Acetate (B1210297) (pH 3-5); B: Acetonitrile or Methanol (B129727) | Formic acid/ammonium acetate improves peak shape and enhances ESI positive mode sensitivity. Acetonitrile/methanol provides organic strength for elution. |

| Gradient Program | Starts with high aqueous phase, ramps to higher organic over 10-20 min | Allows for separation of compounds with varying polarities present in the sample, including the target analyte and potential impurities. |

| Flow Rate | 0.5-1.0 mL/min | Common flow rates for analytical scale LC columns, providing good resolution and efficient solvent usage. |

| Injection Volume | 5-20 µL | Optimized to provide sufficient signal without overloading the column. |

| Ionization Mode | Electrospray Ionization (ESI) Positive Mode | Most common for basic compounds like piperazines, producing protonated molecular ions ([M+H]⁺). |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | QqQ is ideal for targeted quantitative analysis (MRM mode), while TOF provides high resolution and accurate mass for identification and unknown impurity detection. |

| Scan Range (m/z) | 50-500 Da | Covers the expected protonated molecular ion ([M+H]⁺ ≈ 233 Da) and characteristic fragment ions for structural confirmation and quantification. |

TLC serves as a rapid, cost-effective, and versatile technique for monitoring reaction progress, assessing the qualitative purity of fractions during synthesis, and performing initial screening of compounds. For this compound, TLC can indicate the presence of starting materials, intermediates, or by-products.

Common TLC Parameters for Piperazine Derivatives:

| Parameter | Typical Setting | Rationale |

| Stationary Phase | Silica Gel 60 F254 plates | Widely used adsorbent, suitable for separating organic compounds based on polarity. F254 indicates fluorescence indicator for UV detection. |